2,3-Methano-3-tyrosine

Beschreibung

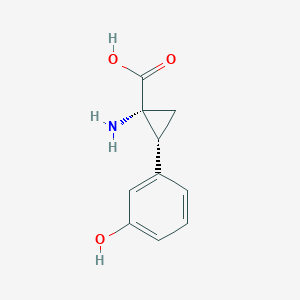

Structure

3D Structure

Eigenschaften

CAS-Nummer |

139561-05-0 |

|---|---|

Molekularformel |

C10H11NO3 |

Molekulargewicht |

193.2 g/mol |

IUPAC-Name |

(1R,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10-/m1/s1 |

InChI-Schlüssel |

QJIGJBFNKLGGML-PSASIEDQSA-N |

SMILES |

C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |

Isomerische SMILES |

C1[C@@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |

Kanonische SMILES |

C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |

Andere CAS-Nummern |

139561-05-0 |

Synonyme |

2,3-methano-3-tyrosine 2,3-methano-3-tyrosine, (1R-cis)-isomer 2,3-methano-3-tyrosine, (1S-cis)-isomer 2,3-methano-3-tyrosine, (1S-trans)-isomer 2,3-methano-m-tyrosine |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Stereochemical Control of 2,3 Methano 3 Tyrosine

Elaboration of Racemic (E)- and (Z)-2,3-Methano-m-tyrosine Diastereomers

The initial approaches to the synthesis of 2,3-methano-3-tyrosine focused on the preparation of racemic mixtures of the (E)- and (Z)-diastereomers. These methods laid the groundwork for later enantioselective syntheses.

Precursor Synthesis and Key Intermediates

A common strategy for the synthesis of both (E)- and (Z)-2,3-methanotyrosine involves a shared key intermediate, which is then elaborated to the final products through distinct reaction pathways. A pivotal precursor is the monoester (Z)-1-(ethoxycarbonyl)-2-[3-[(2-methoxyethoxy)methoxy]phenyl] cyclopropanecarboxylic acid. This intermediate is typically prepared from a benzalmalonate derivative.

The synthesis often commences with the protection of the hydroxyl group of 3-hydroxybenzaldehyde, for instance, with a (2-methoxyethoxy)methyl (MEM) group. The resulting aldehyde is then subjected to a Knoevenagel condensation with diethyl malonate to afford the corresponding benzalmalonate. This unsaturated diester serves as the substrate for the subsequent cyclopropanation reaction.

Another approach involves the use of dehydroamino acids as precursors for cyclopropanation. For example, the anti-Parkinson agent (±)-(E)-2,3-methano-m-tyrosine has been synthesized using this methodology. Additionally, α-ketoacids have been developed as metabolic precursors for the in-cell synthesis of labeled phenylalanine and tyrosine, a strategy that could potentially be adapted for 2,3-methano-3-tyrosine. The synthesis of precursors for O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) has also been extensively studied, involving the protection of the amino and carboxyl groups of L-tyrosine followed by nucleophilic substitution.

Cyclopropanation Reactions for Core Structure Formation

The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of 2,3-methano-3-tyrosine. Various cyclopropanation methods have been employed to construct this core structure.

One widely used method is the Corey-Chaykovsky reaction, which utilizes dimethylsulfoxonium methylide. This reagent reacts with the electron-deficient double bond of the benzalmalonate precursor to form the cyclopropane ring. The Simmons-Smith reaction, which employs a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, is another effective method for cyclopropanation.

A different strategy involves the use of diazo compounds. In this approach, a 1,3-dipolar cycloaddition of a diazo compound to a dehydroamino acid derivative initially forms a pyrazoline intermediate. Subsequent nitrogen extrusion, either thermally or photochemically, yields the desired cyclopropane ring. The stereochemical outcome of this reaction can be influenced by the choice of catalyst. For instance, thermal reactions often favor the (E)-diastereomer, while the use of a meso-tetraphenylporphyrin iron chloride catalyst can lead to the preferential formation of the (Z)-isomer.

Enantioselective Synthesis and Chiral Resolution Techniques

Controlling the absolute stereochemistry of 2,3-methano-3-tyrosine is crucial for its application in biological systems. Both chiral resolution of racemic mixtures and asymmetric synthesis have been successfully employed to obtain enantiomerically pure stereoisomers.

Diastereomeric Salt Formation and Crystallization

A classical and effective method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. This technique has been applied to the separation of the enantiomers of 2,3-methano-m-tyrosine.

In this process, the racemic N-tert-butoxycarbonyl (Boc) protected derivatives of (E)- and (Z)-2,3-methano-m-tyrosine are treated with a chiral base. For the (E)-diastereomer, quinine (B1679958) is used as the resolving agent, while ephedrine (B3423809) is employed for the (Z)-diastereomer. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomers of the N-B

Biochemical and Mechanistic Investigations of 2,3 Methano 3 Tyrosine

Enzyme Inhibition and Modulatory Activities

Interaction with Other Catecholamine Biosynthesis Enzymes

The biosynthesis of catecholamines is a sequential enzymatic pathway. mdpi.com It begins with the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase (TH), which is the rate-limiting step. nih.govuniprot.org Following this, AADC catalyzes the decarboxylation of L-DOPA to dopamine (B1211576). mdpi.comnih.gov In neurons that produce norepinephrine (B1679862) and epinephrine, dopamine is further converted by dopamine β-hydroxylase and phenylethanolamine N-methyltransferase, respectively. nih.govnih.gov

While the primary focus of research on 2,3-methano-3-tyrosine has been its effect on AADC, its potential interactions with other enzymes in the catecholamine pathway are of interest. For instance, analogs of tyrosine are known to act as competitive inhibitors of tyrosine hydroxylase. nih.gov Given its structural similarity to tyrosine, it is plausible that 2,3-methano-3-tyrosine or its analogs could also interact with TH. However, detailed studies specifically investigating the inhibitory activity of 2,3-methano-3-tyrosine against tyrosine hydroxylase, dopamine β-hydroxylase, or phenylethanolamine N-methyltransferase are not extensively reported in the provided search results. Further research would be necessary to fully elucidate the broader enzymatic profile of this compound within the catecholamine biosynthesis pathway.

Structure-Activity Relationships (SAR) in 2,3-Methano-3-tyrosine Analogs

The structure-activity relationship (SAR) of 2,3-methano-3-tyrosine analogs provides insights into the molecular features crucial for their biological activity, particularly as enzyme inhibitors.

Impact of Cyclopropane (B1198618) Moiety on Molecular Recognition

The cyclopropane ring in 2,3-methano-3-tyrosine and its analogs plays a pivotal role in their interaction with biological targets by conferring conformational rigidity. nih.govunl.pt This constrained geometry is a key factor in molecular recognition by enzymes. In the case of AADC inhibition, the presence of the cyclopropane ring in (+)-(E)-2,3-methano-m-tyrosine results in a 45-fold increase in potency compared to its non-cyclopropyl analog, D-m-tyrosine. nih.gov This suggests that the fixed spatial orientation of the phenyl and amino acid moieties, enforced by the cyclopropane ring, facilitates a more favorable binding conformation within the enzyme's active site.

The stereochemistry of the cyclopropane ring itself is also critical, as evidenced by the different inhibitory activities of the (E) and (Z) diastereomers. nih.gov This indicates that the precise positioning of the substituents on the three-membered ring is essential for optimal interaction with the amino acid residues in the active site of the target enzyme. The study of cyclopropane-containing amino acids has been valuable in probing the conformational requirements of enzyme active sites and in designing potent and selective enzyme inhibitors. unl.pt

Stereoisomeric Effects on Biological Activity Profiles

The three-dimensional arrangement of atoms within a molecule can have a profound impact on its biological activity. acs.org In the case of 2,3-methano-3-tyrosine, the introduction of a cyclopropane ring creates geometric (E/Z) and optical (+/-) isomers, each exhibiting a distinct biological activity profile. The constrained nature of the cyclopropane ring fixes the molecule's conformation, leading to differential interactions with biological targets. drugdesign.orgresearchgate.net

Research into the stereoisomers of 2,3-methano-m-tyrosine has focused on their ability to inhibit the enzyme L-aromatic amino acid decarboxylase (AADC), also known as Dopa decarboxylase. acs.org Studies have demonstrated a clear stereoselectivity in this inhibition, with different isomers displaying a wide range of potencies. Both racemic (E)- and (Z)-2,3-methano-m-tyrosines have been synthesized and their individual enantiomers resolved to assess their specific inhibitory effects. acs.org

The most potent inhibitor identified from this research is the (+)-(E)-diastereomer. acs.org Its inhibitory constant (Kᵢ), a measure of its potency, was found to be significantly lower than that of the other isomers, indicating a much stronger inhibition of the enzyme. The (-)-Z-diastereomer was the second most potent, while other isomers showed weaker activity. acs.org This highlights that both the geometric configuration (E vs. Z) and the absolute stereochemistry (+ vs. -) are critical determinants of the molecule's inhibitory capacity.

The table below summarizes the inhibitory constants (Kᵢ) for the different stereoisomers of 2,3-methano-m-tyrosine against pig kidney L-aromatic amino acid decarboxylase.

| Stereoisomer | Inhibition Constant (Kᵢ) in µM |

| (+)-(E)-2,3-Methano-m-tyrosine | 22 |

| (-)-Z-2,3-Methano-m-tyrosine | 49 |

| (-)-(E)-2,3-Methano-m-tyrosine | 1100 |

| (+)-Z-2,3-Methano-m-tyrosine | 1300 |

| (Data sourced from Ahmad et al., J Med Chem, 1992) acs.org |

Conformational Analysis and Computational Modeling of 2,3 Methano 3 Tyrosine

Theoretical Frameworks for Conformational Exploration

To unravel the complex conformational landscape of 2,3-methano-3-tyrosine, researchers employ a combination of sophisticated computational techniques. These methods provide insights into the molecule's preferred shapes and the energetic barriers between them.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 2,3-methano-3-tyrosine. rsc.orgresearchgate.net These first-principles approaches allow for the accurate determination of molecular geometries, vibrational frequencies, and the relative stabilities of different conformers without the need for empirical parameters. researchgate.netimist.ma

DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in predicting the geometries and relative energies of various conformers of tyrosine and its derivatives. researchgate.netresearchgate.net These calculations can elucidate the intricate balance of forces that govern the molecule's shape. For instance, DFT can be used to model the potential energy surface, identifying the lowest energy conformations (minima) and the transition states that connect them. aanda.org The choice of basis set, such as the Pople-style 6-31G(d) or 6-311++G(d,p), is crucial for obtaining reliable results. rsc.orgresearchgate.net Time-dependent DFT (TD-DFT) can further be employed to predict electronic absorption spectra in various solvents, providing a link between theoretical structures and experimental observations. researchgate.netacs.org

Ab initio methods, while computationally more demanding, can offer even higher accuracy. mdpi.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a rigorous framework for studying electron correlation effects, which can be important for accurately describing non-covalent interactions within the molecule. rsc.orgrsc.org

| Computational Method | Application in Conformational Analysis | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, relative energy calculations, potential energy surface scanning. rsc.orgresearchgate.netresearchgate.net | Identifies stable conformers and transition states, quantifies energy differences. researchgate.netaanda.org |

| Ab Initio Methods (e.g., MP2, CC) | High-accuracy energy calculations, investigation of electron correlation. rsc.orgrsc.org | Provides benchmark energetic data and detailed understanding of electronic effects. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-vis absorption spectra. researchgate.netacs.org | Correlates theoretical conformations with experimental spectroscopic data. |

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view, exploring the full ensemble of structures that a molecule can adopt at a given temperature. nih.govmdpi.com MD simulations track the movements of atoms over time by solving Newton's equations of motion, providing a powerful tool for understanding the flexibility and conformational transitions of 2,3-methano-3-tyrosine in different environments, such as in a vacuum or in solution. nih.govmdpi.com

Starting from an initial structure, often obtained from quantum chemical calculations, MD simulations can reveal how the molecule samples different regions of its conformational space. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the pathways for interconversion between them. This approach is particularly valuable for understanding how environmental factors, like solvent molecules, influence the conformational preferences of the amino acid. researchgate.net The choice of force field, which describes the potential energy of the system, is a critical parameter in ensuring the accuracy of MD simulations. mdpi.com

Analysis of Cyclopropyl (B3062369) Ring Conformational Restriction

The defining feature of 2,3-methano-3-tyrosine is the cyclopropane (B1198618) ring, which introduces significant conformational rigidity. researchgate.net Unlike the flexible side chain of natural tyrosine, the three-membered ring of this analog locks the Cα-Cβ bond, severely limiting the possible orientations of the aromatic side chain relative to the amino acid backbone. researchgate.netunl.pt

This restriction arises from the inherent strain of the cyclopropane ring, which is approximately 27.5 kcal/mol. unl.pt This strain, often referred to as "cyclopropylic strain," results from the deviation of the C-C-C bond angles from the ideal tetrahedral angle. researchgate.net The fixed, eclipsed conformation of substituents on the cyclopropane ring leads to steric repulsion that further restricts bond rotation around the ring. researchgate.net This inherent rigidity is a key reason for its use in designing peptides with predictable and stable three-dimensional structures. researchgate.netnih.gov

Intramolecular Interactions and Their Influence on Preferred Conformations

The preferred three-dimensional structure of 2,3-methano-3-tyrosine is not solely dictated by the rigid cyclopropane ring but is also finely tuned by a network of non-covalent intramolecular interactions. mdpi.comresearchgate.net These subtle forces, including hydrogen bonding and aromatic stacking, play a crucial role in stabilizing specific conformers.

| Interaction Type | Potential Groups Involved in 2,3-Methano-3-tyrosine | Influence on Conformation |

| Hydrogen Bonding | Amino group (donor), Carboxyl group (acceptor), Phenolic hydroxyl group (donor/acceptor) researchgate.netmdpi.com | Stabilizes specific folded conformations, influences backbone and side-chain orientation. researchgate.netpnas.org |

| Aromatic Stacking (π-π) | Phenolic ring with other aromatic moieties (in peptides) nih.govacs.org | Directs the folding of peptide chains, contributes to the stability of tertiary structures. acs.org |

Steric Effects and Strain Energy Contributions

The steric bulk of the substituents on the cyclopropane ring and the inherent strain energy of the ring system are critical determinants of the conformational preferences of 2,3-methano-3-tyrosine. researchgate.netmdpi.com The rigid nature of the cyclopropane ring means that even small changes in substituent positions can lead to significant steric clashes, which destabilize certain conformations. researchgate.netresearchgate.net

Molecular Interactions with Biological Macromolecules

Receptor Binding Studies and Ligand-Target Recognition

The study of how 2,3-Methano-3-tyrosine binds to receptors is crucial for understanding its pharmacological potential. Computational methods provide initial insights, which are then used to interpret and guide experimental studies to identify specific interactions at the atomic level.

Computational docking is a key method used to predict the preferred orientation of a ligand when bound to a target protein. scielo.br For a molecule like 2,3-Methano-3-tyrosine, docking simulations would place its rigid structure into the binding site of a receptor, such as a tyrosine kinase, to estimate its binding mode and affinity. nih.gov Software like AutoDock Vina employs scoring functions that calculate the binding energy based on various intermolecular interactions. scielo.br These functions include terms for steric interactions (like Gaussian attraction and repulsion), hydrophobicity, and hydrogen bonding. scielo.br

The conformational restriction imposed by the cyclopropane (B1198618) ring in 2,3-Methano-3-tyrosine simplifies certain aspects of docking by reducing the number of rotatable bonds, which can lead to more predictable binding poses. scielo.br Scoring functions evaluate the "goodness of fit," with a lower binding energy score typically indicating a more favorable interaction. brieflands.com These computational predictions are foundational for designing more potent and selective analogues.

Table 1: Computational Methodologies in Ligand-Target Recognition

| Methodology | Principle | Application to 2,3-Methano-3-tyrosine |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and conformation of a ligand within a protein's active site. Algorithms explore possible poses and rank them. | Used to model how the rigid cyclopropane-constrained structure of 2,3-Methano-3-tyrosine fits into a target binding pocket, such as that of a tyrosine kinase. |

| Scoring Functions | Mathematical functions that estimate the binding affinity between a ligand and a protein. Terms often include van der Waals forces, electrostatic interactions, and hydrogen bonding. acs.org | To quantitatively assess the predicted binding poses of 2,3-Methano-3-tyrosine, providing a rank-order of potential affinity and guiding lead optimization. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, providing insight into the flexibility and stability of the ligand-protein complex. | To study the stability of the docked pose of 2,3-Methano-3-tyrosine and observe how its interactions with binding site residues evolve over time. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net | To calculate the precise geometry and electronic properties of 2,3-Methano-3-tyrosine, ensuring a reliable starting structure for docking simulations. scielo.brresearchgate.net |

The binding of a ligand to a receptor is determined by specific interactions with amino acid residues lining the binding pocket. For 2,3-Methano-3-tyrosine, an analogue of tyrosine, the key residues would be those in the binding sites of tyrosine-recognizing proteins, such as tyrosine kinases. researchgate.net These pockets are often shaped by a combination of hydrophobic and polar residues. mdpi.com

Hydrophobic residues like Leucine, Isoleucine, and Phenylalanine would likely form favorable interactions with the phenyl ring of the compound. mdpi.com Polar residues such as Serine, Threonine, or Asparagine could form hydrogen bonds with the hydroxyl and carboxyl groups. mdpi.com The unique cyclopropane moiety would interact through van der Waals forces with nonpolar residues, and its rigidity could enforce a specific orientation that enhances or alters binding compared to the more flexible native tyrosine. For instance, in the MerTK kinase, A-loop residues are recruited to form a binding pocket around an inhibitor, with specific tyrosine residues being key for interaction. portlandpress.com

Table 2: Potential Interactions between 2,3-Methano-3-tyrosine and Binding Pocket Residues

| Functional Group of Ligand | Type of Amino Acid Residue | Potential Interaction | Example Residue(s) |

|---|---|---|---|

| Hydroxyphenyl group | Aromatic / Hydrophobic | π-π stacking, hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan |

| Hydroxyl group (-OH) | Polar / Hydrogen Bond Donor/Acceptor | Hydrogen bonding | Serine, Threonine, Aspartate, Glutamate |

| Amino group (-NH2) | Charged / Hydrogen Bond Donor | Hydrogen bonding, salt bridge | Aspartate, Glutamate |

| Carboxyl group (-COOH) | Charged / Hydrogen Bond Acceptor | Hydrogen bonding, salt bridge | Arginine, Lysine, Histidine |

| Cyclopropane ring | Aliphatic / Hydrophobic | van der Waals forces, hydrophobic interactions | Leucine, Isoleucine, Valine, Alanine |

Computational Docking and Scoring Methodologies

Enzyme Active Site Interactions

The constrained nature of 2,3-Methano-3-tyrosine makes it an interesting candidate for probing enzyme active sites, either by mimicking a natural substrate or by acting as an inhibitor.

Substrate mimics are molecules that structurally resemble an enzyme's natural substrate, allowing them to bind to the active site. Transition-state analogs are a special class of mimics designed to resemble the high-energy transition state of a reaction, often binding with much higher affinity than the substrate itself. pnas.orgluc.edu

Research has shown that stereoisomers of 2,3-methano-m-tyrosine act as inhibitors of L-aromatic amino acid decarboxylase (also known as Dopa decarboxylase). nih.gov By mimicking the substrate, these compounds can occupy the active site and block the enzyme's function. The (+)-(E)-diastereomer was found to be the most potent inhibitor, with a K_i of 22 µM, making it 45 times more potent than its non-cyclopropane counterpart, D-m-tyrosine. nih.gov This demonstrates how the cyclopropane ring's conformational constraint can enhance binding and inhibitory activity.

Table 3: Inhibitory Activity of 2,3-Methano-m-tyrosine Isomers against L-Aromatic Amino Acid Decarboxylase

| Compound | K_i (µM) | Potency Relative to D-m-tyrosine |

|---|---|---|

| (+)-(E)-2,3-methano-m-tyrosine | 22 | 45-fold more potent |

| (-)-(Z)-2,3-methano-m-tyrosine | 49 | - |

Data sourced from Ahmad et al., 1992. nih.gov

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) active site. imrpress.com This binding event induces a conformational change in the protein that alters the activity at the active site, either enhancing it (positive allosteric modulation) or reducing it (negative allosteric modulation). pharmacologycanada.orgnumberanalytics.com This mechanism offers a pathway to achieving greater specificity in drug design, as allosteric sites are generally less conserved than active sites across protein families. imrpress.comnih.gov

While there is no specific research detailing 2,3-Methano-3-tyrosine as an allosteric modulator, its potential to act as one can be considered theoretically. If a protein possessed a suitable allosteric pocket, the rigid structure of 2,3-Methano-3-tyrosine could bind and stabilize a specific protein conformation. numberanalytics.com For example, in kinases, allosteric inhibitors can lock the enzyme in an inactive state by binding to a pocket away from the ATP-binding site. imrpress.com The discovery of such an interaction for 2,3-Methano-3-tyrosine would require screening against various protein targets and subsequent structural studies to confirm binding to a non-orthosteric site.

Substrate Mimicry and Transition State Analog Design

Role of 2,3-Methano-3-tyrosine in Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest. These modulators often bind to "hotspots" at the interface of two proteins, which are small regions that contribute most of the binding energy.

Based on available scientific literature, there is currently no published research specifically investigating the role of 2,3-Methano-3-tyrosine as a modulator of protein-protein interactions. The development of this compound as a PPI modulator would involve identifying a relevant protein complex where a tyrosine residue plays a key role at the interface. The rigid cyclopropane scaffold of 2,3-Methano-3-tyrosine could then be explored as a starting point to design a molecule that mimics this key residue and disrupts the interaction.

Applications in Peptidomimetic and Macrocyclic Chemistry

Incorporation of 2,3-Methano-3-tyrosine into Peptide Scaffolds

The integration of 2,3-methano-3-tyrosine into peptide scaffolds is a key strategy for creating structurally defined peptides. researchgate.netresearchgate.net This non-canonical amino acid acts as a building block that imparts a specific, rigid conformation to the peptide chain. researchgate.net The cyclopropane (B1198618) ring fused to the α-carbon and β-carbon of the tyrosine side chain restricts the rotational freedom around the peptide backbone's dihedral angles (phi, ψ) and the side chain's chi (χ) angles. mdpi.com

This conformational rigidity is a desirable trait in the design of bioactive peptides, as it can pre-organize the peptide into a conformation that is optimal for binding to its biological target. researchgate.netmdpi.com The process of incorporating these constrained amino acids often involves solid-phase peptide synthesis, a common technique for building peptides from amino acid precursors. nih.govub.edu The use of such modified amino acids is a fundamental aspect of creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides. mdpi.comnih.gov

Design of Conformationally Constrained Peptidomimetics

The design of conformationally constrained peptidomimetics is a crucial approach in medicinal chemistry to develop new therapeutic agents. researchgate.netmdpi.com By restricting the flexibility of a peptide, it is possible to lock it into a bioactive conformation, which can lead to improved potency and selectivity for its target receptor or enzyme. nih.govnih.gov

Modulating Peptide Backbone Flexibility and Secondary Structure

The incorporation of 2,3-methano-3-tyrosine significantly reduces the flexibility of the peptide backbone. researchgate.netrsc.org This rigidity helps to stabilize specific secondary structures, such as β-turns and β-sheets, which are often involved in molecular recognition events. researchgate.netrsc.org The constrained nature of the cyclopropane ring system directly influences the Ramachandran plot of the amino acid, limiting the accessible conformational space. mdpi.com This can lead to the formation of well-defined three-dimensional structures that are more resistant to conformational changes upon binding to their target. researchgate.net

For instance, the introduction of constrained residues can promote the formation of β-hairpin structures, which are important motifs in many protein-protein interactions. researchgate.net The stability of these structures can be further enhanced by interactions between the side chains of the amino acids within the peptide. researchgate.net

| Feature | Description | Reference |

| Backbone Rigidity | The cyclopropane ring restricts rotation around the peptide backbone's dihedral angles (phi and psi). | mdpi.com |

| Secondary Structure | Promotes the formation of stable secondary structures like β-turns and β-sheets. | researchgate.netrsc.org |

| Conformational Space | Limits the accessible conformations, pre-organizing the peptide for target binding. | researchgate.netmdpi.com |

Enhancement of Enzymatic Stability and Target Affinity

A significant advantage of using conformationally constrained amino acids like 2,3-methano-3-tyrosine is the enhancement of the resulting peptide's stability against enzymatic degradation. u-strasbg.frmdpi.com Proteases, which are enzymes that break down peptides and proteins, often recognize and cleave flexible regions of a peptide chain. By introducing rigidity, the peptide becomes less susceptible to proteolysis, increasing its half-life in biological systems. nih.gov

Furthermore, the pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity for its target. nih.govmdpi.com This is because less conformational entropy is lost upon binding, making the interaction more favorable. For example, a conformationally constrained peptide inhibitor of Src kinase showed a 1400-fold increase in inhibitory activity compared to its linear counterpart. nih.gov This highlights the power of conformational constraint in enhancing the potency of peptide-based drugs. nih.gov

| Property | Effect of 2,3-Methano-3-tyrosine Incorporation | Reference |

| Enzymatic Stability | Increased resistance to degradation by proteases. | nih.govmdpi.com |

| Target Affinity | Enhanced binding to the target receptor or enzyme due to pre-organization of the bioactive conformation. | nih.govnih.gov |

| Potency | Can lead to a significant increase in the biological activity of the peptide. | nih.gov |

Bioisosteric Strategies Utilizing the 2,3-Methano-3-tyrosine Scaffold

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the molecule's biological activity or pharmacokinetic properties. u-strasbg.fracs.org The 2,3-methano-3-tyrosine scaffold can be considered a bioisostere of the native tyrosine residue. u-strasbg.fr

By replacing tyrosine with this constrained analog, chemists can fine-tune the properties of a peptide. u-strasbg.fr This "scaffold hopping" approach, where the core structure of a molecule is replaced, can lead to the discovery of new compounds with improved characteristics, such as enhanced selectivity or reduced side effects. u-strasbg.frnih.gov The rigid nature of the 2,3-methano-3-tyrosine scaffold ensures that the key pharmacophoric elements—the aromatic ring and the hydroxyl group—are presented in a well-defined spatial orientation, which is crucial for maintaining or improving interactions with the biological target. mdpi.comu-strasbg.fr

The use of such bioisosteric replacements is a powerful tool in drug design, allowing for the optimization of lead compounds into more effective therapeutic agents. acs.orgnih.gov

Advanced Analytical Techniques for 2,3 Methano 3 Tyrosine Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the molecular structure and integrity of 2,3-Methano-3-tyrosine. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based approaches provide detailed information about the atomic connectivity and molecular weight of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2,3-Methano-3-tyrosine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign the chemical shifts and coupling constants of the protons and carbons within the molecule.

The proton (¹H) NMR spectrum of 2,3-Methano-3-tyrosine is expected to show characteristic signals for the aromatic protons of the tyrosine ring, the α-proton, and the diastereotopic protons of the cyclopropane (B1198618) ring. nih.gov The chemical shifts of the cyclopropyl (B3062369) protons typically appear in the upfield region (around 0-2 ppm), a distinctive feature of this functional group. wiredchemist.com The coupling constants between the cyclopropyl protons provide valuable information about their relative stereochemistry (cis or trans). ubc.ca High-field NMR instruments (500 MHz or higher) are often required to resolve the complex splitting patterns and obtain accurate coupling constant values. ubc.ca

The carbon-¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms in the molecule. The cyclopropyl carbons resonate at unusually high field (typically 0-30 ppm) due to their unique shielding environment. wiredchemist.com The chemical shifts of the aromatic carbons and the carbonyl carbon are also diagnostic. researchgate.net The table below presents expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs of 2,3-Methano-3-tyrosine, based on data from analogous compounds. nih.govwiredchemist.comresearchgate.net

Table 1: Expected NMR Chemical Shift Ranges for 2,3-Methano-3-tyrosine

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | 0.5 - 2.0 | 10 - 30 |

| α-CH | 3.5 - 4.5 | 50 - 65 |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Quaternary Aromatic C | N/A | 125 - 160 |

| Carbonyl C=O | N/A | 170 - 180 |

Note: These are generalized ranges and actual values may vary depending on the solvent, pH, and specific stereoisomer.

Mass Spectrometry-Based Approaches (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 2,3-Methano-3-tyrosine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. measurlabs.com This is crucial for confirming the identity of the synthesized compound and distinguishing it from potential impurities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for both qualitative and quantitative analysis. rsc.org In this technique, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern (MS/MS spectrum). nih.gov The fragmentation of amino acids typically involves neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov The specific fragmentation pattern of 2,3-Methano-3-tyrosine can be used for its structural confirmation and for developing highly selective quantitative methods. researchgate.net

Table 2: Illustrative HRMS and LC-MS/MS Data for a Modified Amino Acid

| Parameter | Value/Observation |

| HRMS | |

| Calculated m/z for [M+H]⁺ | e.g., 194.0817 (for C₁₀H₁₂NO₃) |

| Measured m/z | e.g., 194.0815 |

| Mass Accuracy | < 5 ppm |

| LC-MS/MS | |

| Precursor Ion [M+H]⁺ | m/z 194.1 |

| Major Fragment Ions | e.g., m/z 177.1 (loss of NH₃), m/z 148.1 (loss of COOH), m/z 131.1 (further fragmentation) |

Note: The data presented is hypothetical and serves as an example of the information obtained from these techniques. Actual values will be specific to 2,3-Methano-3-tyrosine.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating 2,3-Methano-3-tyrosine from reaction mixtures, assessing its purity, and separating its stereoisomers.

Chiral Chromatography for Enantiomeric Excess Determination

Since 2,3-Methano-3-tyrosine possesses multiple chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the primary method for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a particular synthetic preparation. csfarmacie.czresearchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach. sigmaaldrich.com

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin and vancomycin), and Pirkle-type phases. sigmaaldrich.comchromatographyonline.com The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. nih.gov The development of a chiral separation method often involves screening different columns and mobile phase compositions to find the optimal conditions. nih.gov Once separated, the enantiomers can be quantified using a standard detector (e.g., UV), and the enantiomeric excess can be calculated from the peak areas.

Table 3: Example of Chiral HPLC Separation Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Resolution (Rs) | > 1.5 for baseline separation |

Note: These are typical starting conditions and would require optimization for the specific enantiomers of 2,3-Methano-3-tyrosine.

Quantitative Analysis in Biological Matrices

To study the biological activity and pharmacokinetic properties of 2,3-Methano-3-tyrosine, it is necessary to quantify its concentration in complex biological matrices such as plasma, urine, or tissue homogenates. rsc.org LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity, selectivity, and wide dynamic range. nih.gov

A typical quantitative bioanalytical method involves several steps: sample preparation, chromatographic separation, and mass spectrometric detection. mdpi.comlcms.cz Sample preparation often includes protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte. rsc.org An isotopically labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) is usually added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery and instrument response. lcms.cz

The LC-MS/MS system is operated in multiple reaction monitoring (MRM) mode, where a specific precursor-to-product ion transition for 2,3-Methano-3-tyrosine and its internal standard is monitored. anton-paar.com This provides a high degree of selectivity, allowing for accurate quantification even in the presence of numerous other compounds. The method is validated for linearity, accuracy, precision, and sensitivity to ensure reliable results. libretexts.org

X-ray Crystallography and Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.orgnih.gov For 2,3-Methano-3-tyrosine, obtaining a single crystal of sufficient quality would allow for the precise determination of its absolute stereochemistry, bond lengths, bond angles, and conformational preferences. lsuhsc.eduictp.it

The process involves growing a single crystal of the compound, which can be a challenging step. lsuhsc.edu The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. nih.gov The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Table 4: Crystallographic Data for a Representative Cyclopropyl Amino Acid Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 10.2 Å, c = 15.5 Å, α = β = γ = 90° |

| Resolution | 1.5 Å |

| R-factor | 0.045 |

Note: This data is illustrative and is based on published structures of similar compounds. lsuhsc.edu The specific parameters for 2,3-Methano-3-tyrosine would be determined upon successful crystallization and analysis.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The synthesis of 2,3-methano-3-tyrosine and its analogs remains a critical area for research. While foundational methods have been established, the development of more efficient, scalable, and stereoselective pathways is essential for its broader application.

Initial synthesis of racemic (E)- and (Z)-2,3-methanotyrosine was achieved from a monoester prepared via cyclopropanation of benzalmalonate, followed by regioselective saponification and Curtius rearrangements to introduce the amino group. researchgate.netacs.org The distinct E and Z configurations were confirmed through analysis of vicinal coupling constants of the cyclopropane (B1198618) ring protons. researchgate.netacs.org

Future exploration should focus on asymmetric syntheses to access enantiomerically pure isomers, which are crucial for pharmacological studies. researchgate.net Modern synthetic methods, such as transition-metal-catalyzed cyclopropanation or novel ring-opening strategies of bicyclic intermediates, could provide more direct and versatile routes. nih.gov An improved method avoiding neurotoxic oxidants or precious metal catalysts has been described for noncanonical cyclopropane amino acids, which involves an intramolecular isocyanate trapping via a Hofmann rearrangement to create bicyclic carbamates that can be subsequently opened. nih.gov

Derivatization strategies offer a pathway to a diverse library of 2,3-methano-3-tyrosine analogs with fine-tuned properties. These strategies could include:

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, hydroxyl groups) onto the phenyl ring to modulate electronic properties, hydrophobicity, and potential interactions with biological targets.

N- and C-Termini Modification: Protecting group chemistry and peptide coupling techniques allow for the incorporation of 2,3-methano-3-tyrosine into peptide sequences. google.com

Silylation and Acylation: These standard derivatization techniques can be employed to modify the compound for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). researchgate.netipp.pt

| Synthetic Strategy | Key Steps & Reagents | Outcome | Reference |

|---|---|---|---|

| Racemic Synthesis of (E)- and (Z)-Isomers | Cyclopropanation of benzalmalonate; Regioselective saponification; Curtius rearrangement. Reagents include (CH3)3SOI and NaH. | Produces both (E)- and (Z)-2,3-methanotyrosine as a racemic mixture. | researchgate.netacs.org |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to control stereochemistry during cyclopropanation or subsequent steps. | Provides access to specific, enantiomerically pure stereoisomers (e.g., (1R, 2R) or (1S, 2S)). | researchgate.net |

| Hofmann Rearrangement Approach | Intramolecular isocyanate trapping to form bicyclic carbamates, followed by ring-opening. | An improved, scalable route to protected cyclopropane amino acid building blocks without using precious metals. | nih.gov |

Identification of Undiscovered Biological Targets and Signaling Pathways

The rigid structure of 2,3-methano-3-tyrosine makes it an ideal scaffold for designing potent and selective modulators of biological targets. While research is ongoing, many potential targets remain undiscovered.

Cyclopropane-containing amino acids are known to act as enzyme inhibitors and can stabilize peptides against enzymatic degradation. google.comunl.pt Analogues of 1-aminocyclopropanecarboxylic acid (ACC), a related compound, have been identified as ligands for the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential role in neurochemical studies. researchgate.netresearchgate.net

Future research should systematically investigate the interaction of 2,3-methanotyrosine-containing peptides with various target classes:

Tyrosine Kinases: Given its structural similarity to tyrosine, this compound is a prime candidate for developing inhibitors of protein tyrosine kinases (PTKs), which are critical in many signal transduction pathways controlling cell growth and differentiation. acs.orgwikipedia.org Designing analogues that can target specific kinases like EGFR, Syk, or Tie2 could lead to new anticancer agents. acs.orgnih.gov

G-Protein Coupled Receptors (GPCRs): Many peptide hormones and neurotransmitters that act on GPCRs contain tyrosine residues. Incorporating 2,3-methano-3-tyrosine could lock the peptide into a specific conformation, leading to highly selective agonists or antagonists.

Signaling Pathways: The introduction of 2,3-methanotyrosine could impact signaling cascades such as the MAPK and PI3K/AKT pathways, which are often downstream of receptor tyrosine kinases. researchgate.netmdpi.com For example, the PI3K pathway is known to be activated by the Tie2 receptor tyrosine kinase through association with the p85 subunit at a specific tyrosine residue, a site that could be mimicked or blocked by a 2,3-methanotyrosine-based peptide. nih.gov

| Potential Target Class | Rationale for Investigation | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Protein Tyrosine Kinases (e.g., EGFR, Abl, Tie2) | Structural mimicry of tyrosine, a key residue for kinase phosphorylation and signaling. | Oncology, Immunology | acs.orgnih.govmdpi.com |

| NMDA Receptors | Known activity of related cyclopropane amino acids at the glycine (B1666218) modulatory site. | Neuroscience, Neurodegenerative Diseases | researchgate.netresearchgate.net |

| Peptide Hormone Receptors (GPCRs) | Ability to conformationally constrain peptide ligands to enhance receptor selectivity and stability. | Endocrinology, Metabolic Diseases | google.com |

| Proteases | The cyclopropane ring can stabilize the adjacent peptide bond against cleavage by proteases. | Infectious Diseases, Oncology | google.com |

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling with experimental synthesis and testing represents a powerful, interdisciplinary approach to accelerating research on 2,3-methano-3-tyrosine.

Computational studies can provide deep insights into the structural and electronic properties of the molecule before a single experiment is performed. Techniques such as:

Density Functional Theory (DFT): Can be used to calculate the conformational energies of the (E) and (Z) isomers, predict spectroscopic properties (NMR, IR), and understand the electronic nature of the cyclopropane ring. researchgate.net

Molecular Docking: Can predict the binding modes of 2,3-methanotyrosine-containing peptides within the active sites of target proteins, such as tyrosine kinases. mdpi.com This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis. biomedpharmajournal.org

Molecular Dynamics (MD) Simulations: Can simulate the behavior of these peptides in a biological environment, providing information on their conformational flexibility and interactions with solvent and binding partners. acs.org

Experimental methodologies are then used to validate these computational predictions. For example, a computational workflow could identify a novel biosynthetic pathway, which is then implemented and tested in a host organism like Escherichia coli. nih.gov Similarly, after computational models predict a high binding affinity for a specific kinase, the compound can be synthesized and its inhibitory activity can be measured through in vitro enzyme assays. mdpi.commdpi.com This synergistic cycle of prediction, synthesis, and testing allows for a more rational and efficient design of molecules with desired biological activities. rsc.org

Role of 2,3-Methano-3-tyrosine in the Development of Advanced Research Probes

The unique properties of 2,3-methano-3-tyrosine make it an exceptional building block for the creation of advanced research probes to explore complex biological processes.

Conformational Probes: By incorporating 2,3-methano-3-tyrosine into a peptide sequence, researchers can rigidly fix the local conformation. researchgate.net This allows for the systematic study of how peptide conformation influences receptor binding affinity and specificity, providing a powerful tool for dissecting structure-activity relationships. unl.pt

Mechanistic Probes: The cyclopropyl (B3062369) group can act as a mechanistic probe for enzyme reactions. researchgate.net Depending on the electronic environment of the enzyme's active site, the strained cyclopropane ring may remain intact or undergo ring-opening, providing valuable information about the catalytic mechanism.

Fluorescent Probes: Derivatizing the tyrosine ring or the terminal groups with a fluorophore can create fluorescent probes for imaging and sensing. L-tyrosine has been successfully used as a scaffold for fluorescent molecular probes. rsc.orgrsc.org A probe containing 2,3-methano-3-tyrosine would benefit from a fixed orientation of the fluorophore relative to the peptide backbone, potentially reducing signal variability and improving sensor design.

Radiolabeled Probes: The synthesis of isotopically labeled versions, such as with ¹⁸F, could produce novel radiotracers for Positron Emission Tomography (PET) imaging. The development of precursors for O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) demonstrates the feasibility of this approach for tyrosine analogs. researchgate.net A PET tracer based on 2,3-methano-3-tyrosine could be used to non-invasively study the distribution and kinetics of specific peptidomimetic drugs or probe the activity of certain enzymes or receptors in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,3-Methano-3-tyrosine, and what key intermediates are involved?

- Methodological Answer : The synthesis of 2,3-Methano-3-tyrosine typically involves cyclopropane ring formation via carbene insertion or photochemical methods. For example, nickel(II,III) complexes with tyrosine derivatives have been synthesized under basic conditions, utilizing µ3-methoxido bridges to stabilize the structure . Key intermediates include L-tyrosine derivatives functionalized at the phenolic hydroxyl group, with X-ray crystallography confirming stereochemistry and bonding . Challenges include controlling regioselectivity during cyclopropanation.

Q. Which spectroscopic techniques are most reliable for characterizing 2,3-Methano-3-tyrosine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopropane ring and tyrosine backbone. Infrared (IR) spectroscopy identifies functional groups like carboxylic acids and amines. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystallographic confirmation, single-crystal X-ray diffraction is preferred, as demonstrated in nickel-tyrosine complexes .

Q. How can researchers ensure reproducibility in biological activity assays for 2,3-Methano-3-tyrosine derivatives?

- Methodological Answer : Standardize protocols using validated cell lines (e.g., microbial strains for antimicrobial assays) and control compounds (e.g., L-tyrosine as a reference). Replicate experiments with triplicate samples and statistical analysis (e.g., ANOVA) to minimize variability. Document reaction conditions (pH, temperature) rigorously, as minor changes can alter activity .

Advanced Research Questions

Q. How can conflicting data on the antimicrobial efficacy of 2,3-Methano-3-tyrosine derivatives be resolved?

- Methodological Answer : Contradictions often arise from differences in microbial strains, assay conditions, or compound purity. Address this by:

- Conducting meta-analyses of existing studies to identify trends .

- Repeating assays under standardized conditions (CLSI guidelines) .

- Using high-purity samples (≥98%, verified by HPLC) .

- Applying machine learning to correlate structural features with activity .

Q. What computational strategies are effective for predicting the stability of 2,3-Methano-3-tyrosine in physiological environments?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to assess cyclopropane ring stability. Molecular dynamics simulations model interactions with water and enzymes. Pair these with in vitro degradation studies (e.g., HPLC monitoring at 37°C and pH 7.4) to validate predictions .

Q. How can multi-disciplinary approaches address synthesis challenges in chiral 2,3-Methano-3-tyrosine analogs?

- Methodological Answer : Combine asymmetric catalysis (e.g., chiral ligands in cyclopropanation) with enzymatic resolution for enantiopure products. Use circular dichroism (CD) to confirm chirality and compare results with computational models (e.g., molecular docking to predict enzyme-substrate interactions) .

Q. What gaps exist in the current understanding of 2,3-Methano-3-tyrosine’s metabolic pathways?

- Methodological Answer : Limited data on hepatic metabolism and transporter interactions. Address this by:

- Using isotope-labeled compounds (e.g., ¹⁴C-tyrosine) in tracer studies .

- Applying metabolomics (LC-MS/MS) to identify metabolites in vitro (hepatocyte models) and in vivo (rodent studies) .

- Cross-referencing with tyrosine metabolism databases to predict novel pathways .

Data Analysis & Research Design

Q. How should researchers design experiments to distinguish between cyclopropane ring effects versus tyrosine backbone contributions in biological activity?

- Methodological Answer : Use structure-activity relationship (SAR) studies:

- Synthesize analogs with intact backbones but modified rings (e.g., cyclohexane instead of cyclopropane).

- Compare IC50 values against wild-type and mutant microbial strains.

- Apply multivariate regression to isolate structural contributors .

Q. What strategies mitigate biases in literature reviews for 2,3-Methano-3-tyrosine research?

- Methodological Answer :

- Search multiple databases (SciFinder, PubMed, Google Scholar) to avoid platform-specific omissions .

- Use backward/forward citation tracking to identify foundational studies.

- Adopt PRISMA guidelines for systematic reviews to ensure transparency .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.